molecular formula C21H29NO4 B249255 2,4-Diacetyl-3-(4-diethylamino-phenyl)-5-hydroxy-5-methyl-cyclohexanone

2,4-Diacetyl-3-(4-diethylamino-phenyl)-5-hydroxy-5-methyl-cyclohexanone

Cat. No. B249255
M. Wt: 359.5 g/mol
InChI Key: NBLIITIVEKGZFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Diacetyl-3-(4-diethylamino-phenyl)-5-hydroxy-5-methyl-cyclohexanone, also known as DADPM, is a synthetic compound that has gained significant attention in the field of scientific research. This compound belongs to the class of cyclohexanone derivatives and has shown promising results in various biological studies.

Mechanism of Action

The mechanism of action of 2,4-Diacetyl-3-(4-diethylamino-phenyl)-5-hydroxy-5-methyl-cyclohexanone involves the inhibition of various cellular pathways, including the PI3K/Akt/mTOR pathway, which is known to play a crucial role in cell growth and survival. 2,4-Diacetyl-3-(4-diethylamino-phenyl)-5-hydroxy-5-methyl-cyclohexanone also induces the production of reactive oxygen species (ROS), which leads to the activation of the caspase cascade, ultimately resulting in apoptosis.
Biochemical and Physiological Effects:
2,4-Diacetyl-3-(4-diethylamino-phenyl)-5-hydroxy-5-methyl-cyclohexanone has been shown to have various biochemical and physiological effects. Studies have shown that 2,4-Diacetyl-3-(4-diethylamino-phenyl)-5-hydroxy-5-methyl-cyclohexanone inhibits the activity of various enzymes, including acetylcholinesterase, tyrosinase, and α-glucosidase. Additionally, 2,4-Diacetyl-3-(4-diethylamino-phenyl)-5-hydroxy-5-methyl-cyclohexanone has been shown to possess anti-inflammatory properties, as it inhibits the production of pro-inflammatory cytokines. Physiologically, 2,4-Diacetyl-3-(4-diethylamino-phenyl)-5-hydroxy-5-methyl-cyclohexanone has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2,4-Diacetyl-3-(4-diethylamino-phenyl)-5-hydroxy-5-methyl-cyclohexanone in lab experiments is its high potency and selectivity. 2,4-Diacetyl-3-(4-diethylamino-phenyl)-5-hydroxy-5-methyl-cyclohexanone has been shown to exhibit anticancer activity at low concentrations, making it a potential candidate for cancer therapy. Additionally, 2,4-Diacetyl-3-(4-diethylamino-phenyl)-5-hydroxy-5-methyl-cyclohexanone is stable and can be easily synthesized, making it a cost-effective compound for lab experiments. However, one of the limitations of using 2,4-Diacetyl-3-(4-diethylamino-phenyl)-5-hydroxy-5-methyl-cyclohexanone is its potential toxicity, as high concentrations of 2,4-Diacetyl-3-(4-diethylamino-phenyl)-5-hydroxy-5-methyl-cyclohexanone have been shown to induce cell death in normal cells.

Future Directions

There are several future directions for the study of 2,4-Diacetyl-3-(4-diethylamino-phenyl)-5-hydroxy-5-methyl-cyclohexanone. One of the major areas of interest is its potential use in cancer therapy. Further studies are needed to investigate the efficacy and safety of 2,4-Diacetyl-3-(4-diethylamino-phenyl)-5-hydroxy-5-methyl-cyclohexanone in preclinical and clinical trials. Additionally, the potential use of 2,4-Diacetyl-3-(4-diethylamino-phenyl)-5-hydroxy-5-methyl-cyclohexanone in the treatment of other diseases, such as Alzheimer's disease and diabetes, should be explored. Moreover, the development of novel derivatives of 2,4-Diacetyl-3-(4-diethylamino-phenyl)-5-hydroxy-5-methyl-cyclohexanone with improved potency and selectivity should be investigated.
Conclusion:
In conclusion, 2,4-Diacetyl-3-(4-diethylamino-phenyl)-5-hydroxy-5-methyl-cyclohexanone is a promising compound that has shown potential in various scientific research applications. Its anticancer activity, anti-inflammatory properties, and neuroprotective effects make it a potential candidate for the development of novel therapeutics. Further studies are needed to fully understand the mechanism of action and potential toxicity of 2,4-Diacetyl-3-(4-diethylamino-phenyl)-5-hydroxy-5-methyl-cyclohexanone, as well as its potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of 2,4-Diacetyl-3-(4-diethylamino-phenyl)-5-hydroxy-5-methyl-cyclohexanone involves the reaction of 4-diethylaminobenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then subjected to a series of reactions, including reduction and cyclization, to obtain 2,4-Diacetyl-3-(4-diethylamino-phenyl)-5-hydroxy-5-methyl-cyclohexanone. This synthesis method has been reported in various scientific journals and has been optimized for high yield and purity.

Scientific Research Applications

2,4-Diacetyl-3-(4-diethylamino-phenyl)-5-hydroxy-5-methyl-cyclohexanone has been extensively studied for its potential use in various scientific research applications. One of the major areas of interest is its anticancer activity. Studies have shown that 2,4-Diacetyl-3-(4-diethylamino-phenyl)-5-hydroxy-5-methyl-cyclohexanone inhibits the growth of cancer cells and induces apoptosis, making it a potential candidate for cancer therapy. Additionally, 2,4-Diacetyl-3-(4-diethylamino-phenyl)-5-hydroxy-5-methyl-cyclohexanone has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising compound for the treatment of various diseases.

properties

Product Name

2,4-Diacetyl-3-(4-diethylamino-phenyl)-5-hydroxy-5-methyl-cyclohexanone

Molecular Formula

C21H29NO4

Molecular Weight

359.5 g/mol

IUPAC Name

2,4-diacetyl-3-[4-(diethylamino)phenyl]-5-hydroxy-5-methylcyclohexan-1-one

InChI

InChI=1S/C21H29NO4/c1-6-22(7-2)16-10-8-15(9-11-16)19-18(13(3)23)17(25)12-21(5,26)20(19)14(4)24/h8-11,18-20,26H,6-7,12H2,1-5H3

InChI Key

NBLIITIVEKGZFS-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)C2C(C(=O)CC(C2C(=O)C)(C)O)C(=O)C

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2C(C(=O)CC(C2C(=O)C)(C)O)C(=O)C

Origin of Product

United States

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